An In-Depth Technical Guide to the MC-Val-Cit-PAB-OH Linker: A Cornerstone of Modern Antibody-Drug Conjugates
An In-Depth Technical Guide to the MC-Val-Cit-PAB-OH Linker: A Cornerstone of Modern Antibody-Drug Conjugates
This guide provides a comprehensive technical overview of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol (MC-Val-Cit-PAB-OH) linker, a critical component in the design and development of efficacious and selective antibody-drug conjugates (ADCs). We will delve into its chemical architecture, molecular weight, the functional significance of each of its constituent parts, and the precise mechanism of action that underpins its utility in targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively working in the field of bioconjugation and oncology.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-drug conjugates represent a paradigm of targeted therapy, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The MC-Val-Cit-PAB-OH linker is a premier example of a cleavable linker system, engineered to be stable in systemic circulation and to undergo specific enzymatic cleavage within the target cell, thereby ensuring a wide therapeutic window.
It is important to address a note on nomenclature. While the topic specifies "MC(C2)-Val-Cit-PAB-OH," the vast body of scientific literature and commercial availability points to the Maleimidocaproyl (a six-carbon spacer) variant as the industry standard. One supplier lists a molecule with the "C2" designation having a molecular formula of C25H34N6O7 and a molecular weight of 530.58 g/mol [1], which suggests a shorter alkyl chain than caproyl. However, the overwhelmingly prevalent and well-characterized structure, which will be the focus of this guide, is MC-Val-Cit-PAB-OH with a six-carbon caproyl spacer.
Chemical Structure and Molecular Properties
The MC-Val-Cit-PAB-OH linker is a sophisticated molecular construct, with each component playing a distinct and vital role in the overall function of the ADC.
Component Breakdown
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Maleimidocaproyl (MC) Group: This moiety consists of a maleimide ring attached to a six-carbon caproyl spacer. The maleimide provides a reactive site for covalent conjugation to sulfhydryl groups on cysteine residues of a monoclonal antibody through a Michael addition reaction.[] The caproyl chain acts as a spacer, mitigating potential steric hindrance between the bulky antibody and the payload, which is crucial for both efficient conjugation and subsequent payload activity.[3]
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Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] The stability of the Val-Cit linker in the bloodstream, coupled with its susceptibility to cleavage in the lysosomal environment, is a key factor in the targeted release of the payload.[5][6]
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p-Aminobenzyl Alcohol (PAB-OH) Self-Immolative Spacer: The PAB-OH group serves as a self-immolative spacer.[7] It connects the dipeptide linker to the cytotoxic payload (though in this unconjugated form, it terminates in a hydroxyl group). Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in a complete ADC, liberates the payload in its unmodified, active form.[5][8]
Chemical and Physical Properties
A summary of the key quantitative data for MC-Val-Cit-PAB-OH is presented in the table below.
| Property | Value | References |
| Molecular Formula | C28H40N6O7 | [9] |
| Molecular Weight | 572.7 g/mol | [9] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% (by HPLC) | |
| Solubility | Soluble in DMF, DMSO | [10] |
| Storage | -20°C, under inert gas, protected from light and moisture |
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB-OH linker is predicated on a multi-step, highly orchestrated process that ensures the release of the cytotoxic payload specifically within the target cancer cells.
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Circulation and Targeting: The ADC circulates systemically, with the linker remaining stable, thus preventing premature release of the payload and minimizing off-target toxicity.
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Internalization: Upon reaching the tumor site, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
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Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is characterized by a low pH (4.5-5.5) and a high concentration of proteases, including Cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Valine and Citrulline residues of the linker.[][6][11]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a cascade of spontaneous electronic rearrangements within the p-aminobenzyl alcohol (PAB) spacer. This process, known as 1,6-elimination, results in the release of the payload (if conjugated) in its active form, along with carbon dioxide and aza-quinone methide as byproducts.[5][8]
Caption: ADC internalization and payload release pathway.
Experimental Protocol: Synthesis of MC-Val-Cit-PAB-OH
The synthesis of MC-Val-Cit-PAB-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, and to avoid side reactions such as epimerization. The following is a representative, high-level protocol based on established methodologies.[5][12]
Materials
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L-Citrulline
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
p-Aminobenzyl alcohol
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6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
-
Protecting group reagents (e.g., Fmoc-OSu)
-
Coupling reagents (e.g., HATU, EEDQ)
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Deprotection reagents (e.g., piperidine, triethylamine)
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Solvents (e.g., DMF, CH2Cl2, MeOH)
-
Purification materials (e.g., silica gel, HPLC columns)
Synthetic Workflow
The synthesis can be broadly divided into three stages: formation of the Cit-PAB conjugate, dipeptide formation, and finally, coupling of the maleimido-caproyl moiety.
Caption: High-level workflow for the synthesis of MC-Val-Cit-PAB-OH.
Step-by-Step Methodology
Step 1: Synthesis of Fmoc-Cit-PABOH
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Protect the alpha-amino group of L-Citrulline with an Fmoc group using Fmoc-OSu in the presence of a base like sodium bicarbonate.
-
Couple the Fmoc-protected L-Citrulline to p-aminobenzyl alcohol using a suitable coupling agent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This forms the amide bond between the carboxyl group of citrulline and the amino group of PAB-OH.[5]
-
Purify the resulting Fmoc-Cit-PABOH by column chromatography.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
Remove the Fmoc protecting group from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield H2N-Cit-PABOH.
-
Couple the deprotected H2N-Cit-PABOH with Fmoc-Val-OSu in a suitable solvent like DMF. This reaction forms the dipeptide linker.[12]
-
Purify the product, Fmoc-Val-Cit-PABOH, by silica gel chromatography.
Step 3: Synthesis of MC-Val-Cit-PAB-OH
-
Deprotect the Fmoc group from Fmoc-Val-Cit-PABOH using piperidine in DMF to yield the free amine, H2N-Val-Cit-PAB-OH.
-
React the H2N-Val-Cit-PAB-OH with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu) in DMF. The NHS ester reacts with the N-terminal amine of the valine to form a stable amide bond.[5]
-
Purify the final product, MC-Val-Cit-PAB-OH, using preparative HPLC to ensure high purity. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Conclusion
The MC-Val-Cit-PAB-OH linker is a testament to the sophistication of modern medicinal chemistry and its application in targeted cancer therapy. Its modular design, which combines a stable antibody conjugation moiety, a highly specific enzymatic cleavage site, and a self-immolative spacer, provides an exemplary platform for the development of safe and effective antibody-drug conjugates. A thorough understanding of its chemical properties, mechanism of action, and synthesis is paramount for any researcher or drug developer working to advance the field of targeted oncology.
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Kanduluru, A. K., et al. (2019). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. ACS Omega, 4(7), 12567-12574. [Link]
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Tsuchikama, K., & An, Z. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(21), 15684-15704. [Link]
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Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 757-771. [Link]
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Ponte, J. F., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry, 29(3), 744-755. [Link]
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Ponte, J. F., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry, 29(3), 744-755. [Link]
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Shivaji, R. E. V. V., Tyndall, J. D. A., & Gamble, A. B. (2020). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive (Otago University Research Archive). [Link]
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Poudel, T. R., et al. (2023). Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org, 2023050961. [Link]
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Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(5), 442. [Link]
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CD Bioparticles. (n.d.). MC(C2)-Val-Cit-PAB-OH. [Link]
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Pabst, M., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug, Healthcare and Patient Safety, 3, 888699. [Link]
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d'Alvise, J., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
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Li, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3287-3303. [Link]
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